8-bromo-5H,6H,11H-benzo[a]carbazole
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Overview
Description
8-bromo-5H,6H,11H-benzo[a]carbazole is a chemical compound with the molecular formula C16H10BrN. It is a derivative of benzo[a]carbazole, where a bromine atom is substituted at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-5H,6H,11H-benzo[a]carbazole typically involves the bromination of benzo[a]carbazole. One common method is the electrophilic aromatic substitution reaction, where benzo[a]carbazole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while maintaining safety and efficiency. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
8-bromo-5H,6H,11H-benzo[a]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent benzo[a]carbazole
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized benzo[a]carbazole derivatives .
Scientific Research Applications
8-bromo-5H,6H,11H-benzo[a]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 8-bromo-5H,6H,11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. The bromine atom at the 8th position can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules. Studies have shown that it can bind to DNA and proteins, potentially disrupting cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]carbazole: The parent compound without the bromine substitution.
8-chloro-5H,6H,11H-benzo[a]carbazole: A similar compound with a chlorine atom instead of bromine.
8-iodo-5H,6H,11H-benzo[a]carbazole: A similar compound with an iodine atom instead of bromine
Uniqueness
8-bromo-5H,6H,11H-benzo[a]carbazole is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties compared to its analogs. The bromine atom can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
50823-80-8 |
---|---|
Molecular Formula |
C16H12BrN |
Molecular Weight |
298.2 |
Purity |
95 |
Origin of Product |
United States |
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